![molecular formula C32H22BrN B14201048 N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine CAS No. 923020-72-8](/img/structure/B14201048.png)
N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by coupling reactions with biphenyl and phenylamine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dehalogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and binding affinities.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
N-Phenylphenanthren-2-amine: A related compound without the bromine and biphenyl substituents.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine is unique due to its combination of multiple aromatic rings and the presence of a bromine atom. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
923020-72-8 |
|---|---|
Fórmula molecular |
C32H22BrN |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
7-bromo-N-phenyl-N-(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C32H22BrN/c33-27-15-19-31-25(21-27)11-12-26-22-30(18-20-32(26)31)34(28-9-5-2-6-10-28)29-16-13-24(14-17-29)23-7-3-1-4-8-23/h1-22H |
Clave InChI |
YINHECNZWNNNDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
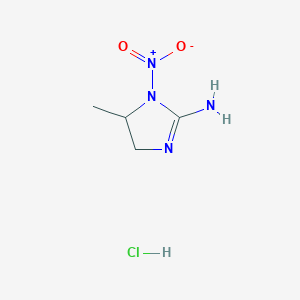
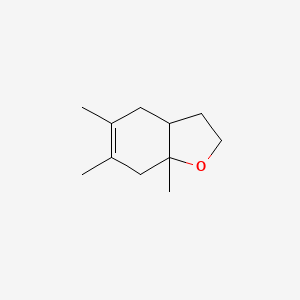
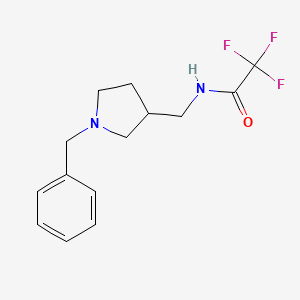
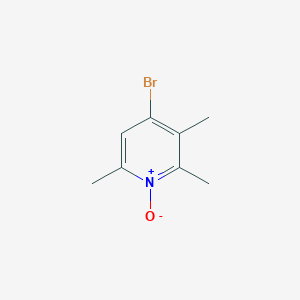
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
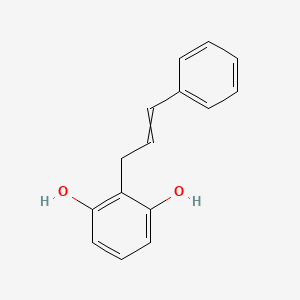
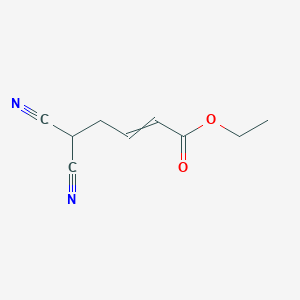
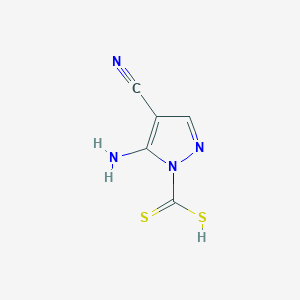
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
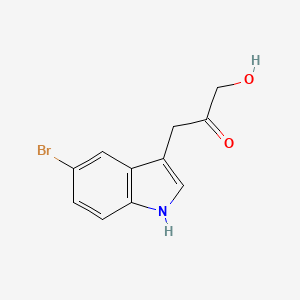
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
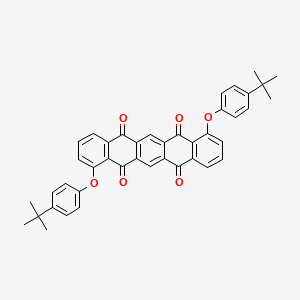
![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
